13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Overview
Description
13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (13-PTAC) is a heterocyclic compound derived from the cyclization of 1,4,7,10-tetraoxa-13-azacyclopentadecane (TAC). It is a novel, non-toxic, biodegradable, and water-soluble compound that has been studied for a variety of applications, including the synthesis of pharmaceuticals, the development of new materials, and the design of nanomaterials.
Scientific Research Applications
Complexation and Fluorescence Studies
The compound 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has been studied for its ability to complex with various metal ions. In one study, it was reported to form fluorescent complexes with alkali metal ions in acetonitrile, demonstrating potential in fluorescence-based applications (Geue et al., 2003).
Ion Detection and Sensing
This compound has also been used in the creation of colorimetric sensors for detecting specific metal ions. For instance, its derivatives have been effective in selectively detecting Hg²⁺ and Mg²⁺ ions through changes in absorption spectra (Tian & Ihmels, 2011).
Synthesis and Electrochemistry
Research has also been conducted on synthesizing derivatives of this compound and studying their electrochemical properties. The synthesis and electrochemistry of crown ether dithiocarbamates derived from this compound have been explored, highlighting its versatility in organic synthesis and potential in electrochemical applications (Granell et al., 1990).
Structural and Photophysical Characterization
The compound has been a subject of interest in structural characterization studies. For instance, its derivatives have been used to create fluorescent probes, with detailed studies on their molecular structure, offering insights into their potential use in fluorescence-based applications (Zhang & Wu, 2016).
Application in Biosensors
Furthermore, derivatives of this compound have been utilized in the development of biosensors. For example, a study explored its use in an optical acetylcholinesterase biosensor, indicating its potential in biotechnological applications (Ozturk et al., 2007).
properties
IUPAC Name |
13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-2-4-16(5-3-1)17-6-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h1-5H,6-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDQOAKAHLFKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216885 | |
Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666259 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
CAS RN |
66750-10-5 | |
Record name | N-Phenylaza-15-crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66750-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066750105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Phenylaza-15-crown-5 Ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBH748YTP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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